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Compound of Interest

Compound Name: Dutasteride + tamsulosin

Cat. No.: B10832345

This guide provides a comprehensive analysis of the long-term efficacy and safety of the fixed-
dose combination of dutasteride and tamsulosin for the treatment of benign prostatic
hyperplasia (BPH). The data presented is primarily derived from the 4-year Combination of
Avodart and Tamsulosin (CombAT) study, a landmark clinical trial in the field. This guide is
intended for researchers, scientists, and drug development professionals, offering a detailed
comparison with dutasteride and tamsulosin monotherapies, supported by experimental data
and methodologies.

Executive Summary

The combination therapy of dutasteride (a dual 5-alpha reductase inhibitor) and tamsulosin (an
alpha-1 adrenergic antagonist) has demonstrated superior long-term efficacy in managing BPH
compared to either monotherapy alone.[1][2] Over a 4-year period, the combination therapy
provided significantly greater improvements in lower urinary tract symptoms (LUTS), and peak
urinary flow rate (Qmax).[2] Furthermore, it substantially reduced the risk of acute urinary
retention (AUR) and the need for BPH-related surgery compared to tamsulosin monotherapy.[1]
[2] While the combination therapy showed a higher incidence of some adverse events
compared to monotherapies, the overall safety profile was acceptable and consistent with the
known profiles of the individual drugs.[1]

Comparative Efficacy Analysis
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The long-term efficacy of the dutasteride and tamsulosin combination therapy was rigorously

evaluated in the CombAT study. The following tables summarize the key quantitative outcomes

at 4 years of treatment.

Table 1: Improvement in Lower Urinary Tract Symptoms
(LUTS) at 4 Years

Efficacy Dutasteride + Dutasteride Tamsulosin Statistical
Endpoint Tamsulosin Monotherapy Monotherapy Significance
) p<0.001 vs
Mean Change in '
Tamsulosinp<0.0
IPSS from -6.3 -5.4 -3.8
) 01lvs
Baseline .
Dutasteride
Proportion of
Patients with >3- p<0.01 vs each
. 71% 66% 59%
point IPSS monotherapy[2]
Improvement
Proportion of
Patients with p<0.01 vs each
67% 61% 52%

225% IPSS

Improvement

monotherapy[2]

IPSS: International Prostate Symptom Score. A lower score indicates fewer symptoms.

Table 2: Improvement in Peak Urinary Flow Rate (Qmax)

at 4 Years

Efficacy Dutasteride + Dutasteride Tamsulosin Statistical
Endpoint Tamsulosin Monotherapy Monotherapy Significance
) p<0.001 vs

Mean Change in '
Tamsulosinp=0.0

Qmax from +2.4 +2.0 +0.7

) 5vs

Baseline (mL/s) .
Dutasteride[2]
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Qmax: Peak Urinary Flow Rate. A higher value indicates better urine flow.

Table 3: Reduction in the Risk of BPH Progression at 4

Years
] . . . Relative Risk
Efficacy Dutasteride + Dutasteride Tamsulosin ]
Endpoint Tamsulosin Monotherapy Monotherapy Reduction
(RRR)
65.8% vs
Incidence of AUR Tamsulosin
or BPH-Related 4.2% 5.2% 11.9% (p<0.001)19.6%
Surgery vs Dutasteride
(p=0.18)[2]
Incidence of 67.6% vs
Acute Urinary 1.8% 2.2% 5.6% Tamsulosin
Retention (AUR) (p<0.001)[2]
Incidence of 70.6% vs
BPH-Related 2.4% 3.5% 8.1% Tamsulosin
Surgery (p<0.001)[2]
41% vs
Clinical Tamsulosin
Progression of 12.6% 17.8% 21.5% (p<0.001)30% vs
BPH Dutasteride
(p<0.001)

BPH progression was a composite endpoint including symptom deterioration, AUR, BPH-

related surgery, urinary incontinence, and urinary tract infections.

Long-Term Safety Profile

The safety and tolerability of the combination therapy were monitored over the 4-year duration
of the CombAT study.

Table 4: Summary of Adverse Events (AEs) at 4 Years
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Dutasteride + Dutasteride Tamsulosin
Adverse Event ]

Tamsulosin Monotherapy Monotherapy
Category

(n=1610) (n=1623) (n=1611)
Any Adverse Event 71% 67% 66%
Drug-Related AEs 28% 21% 19%
Serious Adverse

23% 23% 21%
Events
Withdrawals due to

6% 6% 6%
AEs
Erectile Dysfunction 9.0% 6.7% 3.9%
Decreased Libido 6.5% 4.6% 2.8%
Ejaculation Disorder 4.5% 1.0% 1.5%
Gynaecomastia 1.7% 1.5% 0.7%
Cardiac Failure

0.7% 0.1% 0.6%][1]

(Composite Term)

Experimental Protocols

The data presented in this guide is primarily from the CombAT (Combination of Avodart and

Tamsulosin) study.

Study Design: The CombAT study was a 4-year, multicenter, randomized, double-blind,

parallel-group study.[1]

Patient Population: The study enrolled 4,844 men aged 50 years or older with a clinical

diagnosis of BPH.[1] Key inclusion criteria were:

« International Prostate Symptom Score (IPSS) of 12 or higher.[1]

o Prostate volume of 30 cm3 or greater.[1]

» Prostate-specific antigen (PSA) level between 1.5 and 10 ng/mL.[1]
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e Peak urinary flow rate (Qmax) greater than 5 mL/s and less than or equal to 15 mL/s, with a
minimum voided volume of 125 mL.[1]

Treatment Arms: Participants were randomized in a 1:1:1 ratio to receive one of the following
treatments daily for 4 years:

e Dutasteride 0.5 mg + Tamsulosin 0.4 mg (combination therapy)
e Dutasteride 0.5 mg + placebo

e Tamsulosin 0.4 mg + placebo

Primary and Secondary Endpoints:

» Primary Endpoint at 4 years: Time to the first event of acute urinary retention (AUR) or BPH-
related surgery.[1]

o Key Secondary Endpoints: Change from baseline in IPSS, change from baseline in Qmax,
and the incidence of BPH clinical progression.[1]

Statistical Analysis: The primary endpoint was analyzed using a time-to-event analysis.
Changes from baseline in continuous variables like IPSS and Qmax were analyzed using
mixed models for repeated measures.

Signaling Pathways and Experimental Workflows
Mechanism of Action

The superior efficacy of the combination therapy stems from the complementary mechanisms
of action of its components, targeting both the static and dynamic components of BPH.
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Screening & Randomization

Patient Screening
(N=4844)
- BPH Diagnosis
-IPSS > 12
- Prostate Volume = 30 cm3
- PSA 1.5-10 ng/mL

:

Randomization (1:1:1)

4-Year Double-Blind Treatment

Dutasteride 0.5 mg + Dutasteride 0.5 mg + Tamsulosin 0.4 mg +

Tamsulosin 0.4 mg Placebo Placebo

Follow-up & Analysis

Follow-up Assessments
(Symptoms, Qmax, AEs, etc.)

Data Analysis
- Primary Endpoint: Time to AUR/Surgery
- Secondary Endpoints: IPSS, Qmax, etc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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